7-(1,3-Oxathiolan-2-ylmethyl)theophylline
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Overview
Description
7-(1,3-Oxathiolan-2-ylmethyl)theophylline: is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the presence of an oxathiolane ring attached to the theophylline structure, which may impart unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1,3-Oxathiolan-2-ylmethyl)theophylline typically involves the reaction of theophylline with an appropriate oxathiolane derivative. One common method is the reaction of theophylline with 2-chloromethyl-1,3-oxathiolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-(1,3-Oxathiolan-2-ylmethyl)theophylline undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol derivative.
Substitution: The oxathiolane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxathiolane derivatives.
Scientific Research Applications
Chemistry: 7-(1,3-Oxathiolan-2-ylmethyl)theophylline is used as a building block in organic synthesis to create novel compounds with potential therapeutic applications.
Biology: The compound is studied for its interactions with biological macromolecules, including enzymes and receptors, to understand its pharmacological effects.
Medicine: Research is ongoing to explore the potential of this compound as a therapeutic agent for respiratory diseases, leveraging its bronchodilator properties.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
7-(1,3-Oxathiolan-2-ylmethyl)theophylline exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels. Additionally, the compound may block adenosine receptors, contributing to its bronchodilator and anti-inflammatory effects.
Comparison with Similar Compounds
Theophylline: A methylxanthine derivative with bronchodilator properties.
Doxofylline: Another theophylline derivative with a dioxolane ring, known for its bronchodilator effects with fewer side effects.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Uniqueness: 7-(1,3-Oxathiolan-2-ylmethyl)theophylline is unique due to the presence of the oxathiolane ring, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other theophylline derivatives. This structural modification can influence the compound’s stability, solubility, and interaction with biological targets, potentially leading to improved therapeutic outcomes.
Properties
CAS No. |
128059-51-8 |
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Molecular Formula |
C11H14N4O3S |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
1,3-dimethyl-7-(1,3-oxathiolan-2-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O3S/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
AFWMMKZFYAGZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCS3 |
Origin of Product |
United States |
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